1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one
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Overview
Description
1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a chlorophenyl group attached to an ethanone backbone, with a methylamino group substituting one of the hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one typically involves the reaction of 2-chlorobenzaldehyde with methylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Catalyst: Acidic or basic catalysts, depending on the specific synthetic route
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oximes or nitriles
Reduction: Formation of secondary amines
Substitution: Halogenation or alkylation at the phenyl ring
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Catalytic hydrogenation using palladium on carbon
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide
Major Products:
Oxidation: Oximes, nitriles
Reduction: Secondary amines
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects
Industry: Utilized in the development of novel materials and chemical intermediates
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to receptors: Modulating receptor activity and downstream signaling pathways
Inhibiting enzymes: Affecting enzyme activity and metabolic processes
Comparison with Similar Compounds
1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-2-(ethylamino)ethan-1-one: Differing by the presence of an ethylamino group instead of a methylamino group
1-(2-Chlorophenyl)-2-(dimethylamino)ethan-1-one: Featuring a dimethylamino group
1-(2-Chlorophenyl)-2-(hydroxyamino)ethan-1-one: Containing a hydroxyamino group
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C9H10ClNO/c1-11-6-9(12)7-4-2-3-5-8(7)10/h2-5,11H,6H2,1H3 |
InChI Key |
ABEOVTAXSPDVPH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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